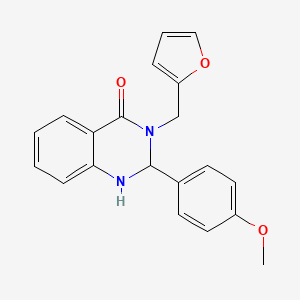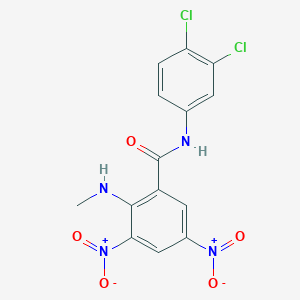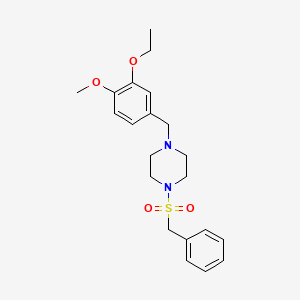![molecular formula C17H17FN4O2 B12484292 N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine CAS No. 445410-09-3](/img/structure/B12484292.png)
N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine is a complex organic compound that features a triazole ring, a fluorophenyl group, and methoxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the reaction of 2-fluorobenzyl alcohol with a suitable methoxy reagent to form 2-(2-fluorophenyl)methoxy intermediate.
Coupling with Triazole: The intermediate is then coupled with a triazole derivative under specific conditions, such as using a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Final Amination:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Aplicaciones Científicas De Investigación
N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in research to study its effects on various biological pathways and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Ocfentanil: N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide.
Methoxyflurane: A compound with similar methoxy and fluorophenyl groups.
Uniqueness
N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine is unique due to its combination of a triazole ring with methoxy and fluorophenyl substituents.
Propiedades
Número CAS |
445410-09-3 |
|---|---|
Fórmula molecular |
C17H17FN4O2 |
Peso molecular |
328.34 g/mol |
Nombre IUPAC |
N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C17H17FN4O2/c1-23-15-8-4-6-12(9-19-17-20-11-21-22-17)16(15)24-10-13-5-2-3-7-14(13)18/h2-8,11H,9-10H2,1H3,(H2,19,20,21,22) |
Clave InChI |
TUIVHMOUNWPSLC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1OCC2=CC=CC=C2F)CNC3=NC=NN3 |
Solubilidad |
9.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![15-Methyl-17-(2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12484213.png)
![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B12484214.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12484224.png)
![1-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12484227.png)
![1-(biphenyl-4-ylmethyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B12484232.png)
![5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B12484240.png)

![2,2'-(2H-pyrazolo[3,4-d]pyrimidin-4-ylimino)diethanol](/img/structure/B12484259.png)
![Methyl 5-{[(4-methyl-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12484274.png)


![3-[(4-Chlorophenyl)amino]-1-(4-methylphenyl)-3-phenylpropan-1-one](/img/structure/B12484298.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-amine](/img/structure/B12484309.png)
![N-(4-bromophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12484315.png)
